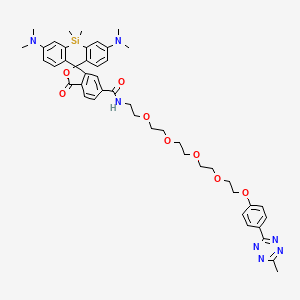

SiR-PEG4-Me-tetrazine

Description

Properties

Molecular Formula |

C46H55N7O8Si |

|---|---|

Molecular Weight |

862.1 g/mol |

IUPAC Name |

3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |

InChI |

InChI=1S/C46H55N7O8Si/c1-31-48-50-43(51-49-31)32-8-13-36(14-9-32)60-27-26-59-25-24-58-23-22-57-21-20-56-19-18-47-44(54)33-10-15-37-40(28-33)46(61-45(37)55)38-16-11-34(52(2)3)29-41(38)62(6,7)42-30-35(53(4)5)12-17-39(42)46/h8-17,28-30H,18-27H2,1-7H3,(H,47,54) |

InChI Key |

MOTQCKLOQIRCRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)N(C)C)[Si](C7=C5C=CC(=C7)N(C)C)(C)C |

Origin of Product |

United States |

Rational Design and Molecular Architecture of Sir Peg4 Me Tetrazine Conjugates

Structural Elements and Their Functional Contributions

The SiR-PEG4-Me-tetrazine conjugate is comprised of three key components: a silicon rhodamine (SiR) core that provides the far-red fluorescence, a PEG4 linker that enhances water solubility and biocompatibility, and a methyl-tetrazine group that acts as a bioorthogonal reaction handle.

Silicon Rhodamine Fluorophore: Spectroscopic Properties and Far-Red Emission

The heart of the this compound probe is the silicon rhodamine (SiR) fluorophore. This class of dyes is renowned for its exceptional spectroscopic properties, particularly its absorption and emission in the far-red to near-infrared (NIR) region of the electromagnetic spectrum. cytoskeleton.comnih.gov This is a significant advantage for biological imaging as it minimizes background autofluorescence from native cellular components, which is typically observed at shorter wavelengths. cytoskeleton.com The introduction of a silicon atom into the rhodamine scaffold is a key design feature that red-shifts the spectral properties of the dye. nih.gov

SiR-based probes, including SiR-tetrazine, typically exhibit an absorption maximum (λabs) around 652 nm and an emission maximum (λfl) around 674 nm. cytoskeleton.com This allows for efficient excitation with commonly available red lasers and detection using standard Cy5 filter sets. cytoskeleton.comspirochrome.com The high molar extinction coefficient (εmax) of approximately 1.0·10^5 mol-1·cm-1 indicates a strong ability to absorb light, contributing to the brightness of the probe upon activation. cytoskeleton.com Furthermore, SiR fluorophores possess high photostability and fluorescence quantum yields in aqueous environments, making them suitable for demanding imaging applications such as super-resolution microscopy. nih.govdntb.gov.ua The relatively small size of the SiR core is also beneficial for cell permeability. mpg.de

| Property | Value | Significance |

|---|---|---|

| Absorption Maximum (λabs) | ~652 nm cytoskeleton.com | Allows for excitation with far-red light, minimizing cellular autofluorescence. cytoskeleton.com |

| Emission Maximum (λfl) | ~674 nm cytoskeleton.com | Enables detection in the far-red spectrum with standard Cy5 filter sets. cytoskeleton.comspirochrome.com |

| Molar Extinction Coefficient (εmax) | ~1.0·10^5 mol-1·cm-1 cytoskeleton.com | Indicates high light-absorbing capacity, contributing to brightness. |

| Fluorescence Quantum Yield | High in aqueous environments nih.govdntb.gov.ua | Ensures efficient conversion of absorbed light into emitted fluorescence. |

| Photostability | High nih.govdntb.gov.ua | Resists photobleaching, allowing for longer imaging times. |

Polyethylene (B3416737) Glycol (PEG4) Spacer: Impact on Hydrophilicity, Spacing, and Biocompatibility

The PEG spacer also provides physical separation between the fluorophore and the reactive tetrazine group. This spacing can be important to prevent unwanted intramolecular interactions that could potentially interfere with either the fluorescence properties of the SiR dye or the reactivity of the tetrazine. Furthermore, PEG is well-known for its biocompatibility. nih.gov It is generally considered to be non-toxic and non-immunogenic, which is a crucial attribute for probes used in live-cell imaging to minimize cellular perturbation. The flexible nature of the PEG chain can also provide conformational freedom to the tetrazine moiety, potentially enhancing its accessibility for reaction with its dienophile partner.

Methyl-Tetrazine Moiety: The Bioorthogonal Reaction Handle

The methyl-tetrazine group is the component that endows this compound with its bioorthogonal reactivity. Tetrazines are a class of heterocyclic compounds that participate in exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN). cytoskeleton.comnih.gov This reaction is considered "bioorthogonal" because it proceeds efficiently under physiological conditions without interfering with native biochemical processes. genelink.com

The methyl group attached to the tetrazine ring serves to increase its stability compared to unsubstituted tetrazines, which can be prone to degradation in aqueous environments. genelink.comnih.gov This enhanced stability is crucial for ensuring that the probe remains intact and reactive until it encounters its target. The iEDDA reaction between the tetrazine and a dienophile is characterized by its rapid kinetics, allowing for efficient labeling even at low concentrations of reactants. nih.gov This high reactivity is a key advantage for in vivo applications where target concentrations can be limited. Upon reaction, the tetrazine ring is converted into a dihydropyridazine (B8628806), a transformation that is central to the fluorogenic activation of the probe. nih.gov

Fluorogenic Activation Mechanism of this compound

A key feature of this compound is its fluorogenic nature, meaning it is initially non-fluorescent but becomes brightly fluorescent upon reaction with its bioorthogonal partner. This "turn-on" mechanism is critical for achieving a high signal-to-background ratio in imaging experiments.

Quenching Pathways in Unreacted SiR-Tetrazine Conjugates (e.g., Photoinduced Electron Transfer, Dexter Exchange)

In its unreacted state, the fluorescence of the SiR fluorophore in the this compound conjugate is efficiently quenched by the attached tetrazine moiety. researchgate.net This quenching occurs through non-radiative decay pathways that prevent the excited fluorophore from emitting a photon. Several mechanisms can contribute to this quenching, including photoinduced electron transfer (PeT) and Dexter exchange transfer. researchgate.netnih.gov

In the context of red-absorbing dyes like SiR, PeT is considered a primary quenching mechanism. researchgate.net Upon excitation of the SiR fluorophore, an electron can be transferred from the excited dye to the electron-deficient tetrazine ring. This process provides a rapid, non-radiative pathway for the excited state to return to the ground state, thus preventing fluorescence emission. Another potential quenching mechanism is Dexter exchange, which involves the short-range, non-radiative transfer of an electron pair between the excited fluorophore and the quencher. The efficiency of these quenching processes depends on the close proximity and electronic coupling between the fluorophore and the tetrazine.

Fluorescence Turn-On upon Bioorthogonal Ligation: Enhancement and Signal-to-Background Improvement

The fluorescence of the SiR probe is dramatically restored upon the inverse-electron-demand Diels-Alder reaction between the tetrazine and a strained dienophile like trans-cyclooctene (TCO). cytoskeleton.comnih.gov This bioorthogonal ligation reaction fundamentally alters the electronic structure of the tetrazine ring, converting it into a dihydropyridazine. nih.gov This chemical transformation eliminates the quenching properties of the tetrazine moiety.

By disrupting the electronic communication between the quencher and the fluorophore, the non-radiative decay pathways are shut down. researchgate.net As a result, the excited SiR fluorophore can no longer be efficiently quenched and instead returns to its ground state by emitting a photon, leading to a significant increase in fluorescence intensity. This "turn-on" of fluorescence can be substantial, with reports of fluorescence amplification of 100-fold or more upon reaction. cytoskeleton.com This dramatic enhancement in fluorescence signal upon specific ligation is the key to the high signal-to-background ratio achieved with these probes, enabling the sensitive and specific visualization of target molecules in complex biological environments. researchgate.netnih.gov

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | Silicon Rhodamine-Polyethylene Glycol (4 units)-Methyl-tetrazine |

| SiR | Silicon Rhodamine |

| PEG4 | Tetraethylene Glycol |

| Me-tetrazine | Methyl-tetrazine |

| TCO | trans-Cyclooctene |

| BCN | Bicyclononyne |

| Cy5 | Cyanine5 |

Optimization Strategies for this compound Probe Design

The performance of this compound probes can be fine-tuned through various optimization strategies. These strategies primarily focus on altering the linker and modulating the properties of the SiR-tetrazine core to enhance targeting specificity, improve signal-to-noise ratio, and control cellular uptake.

Influence of PEG Length and Linker Position on Probe Performance

Key Research Findings on PEG Linker Influence:

Steric Hindrance and Accessibility: A PEG linker provides steric separation between the bulky SiR fluorophore and the reactive tetrazine. This can be crucial for efficient reaction with sterically hindered dienophiles on target biomolecules. The length of the PEG chain can be optimized to maximize reaction efficiency.

Solubility and Aggregation: The hydrophilic nature of PEG improves the water solubility of the probe, which is particularly important for SiR derivatives that can be prone to aggregation in aqueous environments. researchgate.net Varying the PEG length can fine-tune this property.

Pharmacokinetics and Biodistribution: In in vivo applications, the length of the PEG chain is a key determinant of the probe's pharmacokinetic profile. dovepress.com Longer PEG chains generally lead to a longer circulation half-life by reducing renal clearance and recognition by the reticuloendothelial system. rsc.org However, excessive PEGylation can sometimes hinder cellular uptake. rsc.org

Binding Affinity: The linker can influence the binding affinity of the probe to its target. An appropriately sized PEG linker can position the reactive group for optimal interaction, while a poorly chosen linker might sterically hinder binding. researchgate.net

| PEG Linker Parameter | Influence on Probe Performance | Supporting Observations |

| PEG Chain Length | Affects solubility, steric hindrance, and in vivo half-life. | Longer PEG chains can increase solubility and circulation time but may decrease cellular uptake if excessively long. dovepress.comrsc.org |

| Linker Position | Can impact fluorophore properties and reactivity. | The attachment point of the linker to the SiR core and tetrazine can influence the electronic environment and, consequently, the fluorescence and reaction kinetics. |

Modulating Cell Permeability of SiR-Tetrazine Derivatives

The ability of SiR-tetrazine probes to cross the cell membrane is fundamental for labeling intracellular targets. While the SiR core itself confers good cell permeability, this property can be further modulated through structural modifications. spirochrome.comcytoskeleton.com

Strategies for Modulating Cell Permeability:

Fluorophore Core Modification: The inherent cell permeability of SiR dyes is a result of a dynamic equilibrium between a non-fluorescent, cell-permeable spirolactone form and a fluorescent, zwitterionic form. cytoskeleton.com This equilibrium can be shifted by modifying the chemical structure of the SiR core, thereby influencing cell permeability.

Structure-Dependent Reactivity: The structure of the tetrazine derivative itself can influence its interaction with cellular components. A study of 23 different SiR-tetrazine derivatives revealed that their proteome reactivity was structure-dependent. nih.gov Derivatives with minimal non-specific proteome reactivity showed more selective labeling of the target protein in live cells. nih.gov This suggests that modulating the tetrazine structure can improve the effective concentration of the probe available for the desired bioorthogonal reaction.

| Factor | Effect on Cell Permeability | Research Insight |

| SiR Core Structure | The equilibrium between spirolactone and zwitterionic forms influences permeability. | The cell-permeable, non-fluorescent spirolactone form is favored for crossing the cell membrane. cytoskeleton.com |

| Overall Charge | Increased charge generally reduces passive diffusion across the cell membrane. | Neutral or near-neutral molecules tend to be more cell-permeable. |

| Lipophilicity | A balance is required; too high or too low can hinder permeability. | The PEG linker can modulate the overall lipophilicity of the probe. |

| Tetrazine Structure | Can affect non-specific binding and effective intracellular concentration. | Tetrazine derivatives with low proteome reactivity lead to more specific intracellular labeling. nih.gov |

Synthetic Pathways and Chemical Synthesis Methodologies for Sir Peg4 Me Tetrazine

Synthesis of Silicon Rhodamine (SiR) Core Structures

The synthesis of the silicon rhodamine (SiR) core is a critical first step. SiR dyes are valued for their far-red to near-infrared spectral properties, high brightness, and photostability, making them ideal for advanced imaging applications. researchgate.net A general and efficient strategy for preparing SiR derivatives involves the use of bis(2-bromophenyl)silane intermediates. researchgate.net

A common approach begins with a bis-aryllithium or bis-aryl Grignard intermediate, which is then reacted with an electrophile like an anhydride (B1165640) or ester to construct the xanthene core of the dye. researchgate.net This method allows for the creation of various Si-fluoresceins and Si-rhodamines in a relatively small number of steps (typically 3-5). researchgate.net More recent advancements have introduced the use of bis-aryllanthanum reagents, which offer improved functional group tolerance and are particularly effective for synthesizing diverse SiR analogues. nih.govnih.gov

For the purpose of creating SiR-PEG4-Me-tetrazine, a SiR derivative with a reactive handle for conjugation is required. A common and useful derivative is SiR-COOH, which has a carboxylic acid group. The synthesis of SiR-COOH can be achieved through established methods, providing a key intermediate ready for coupling with an amine-functionalized linker. chemrxiv.org The modification of the silicon atom itself has also been explored, providing another route to introduce functional handles for subsequent conjugation. broadpharm.comsigmaaldrich.com This modularity in synthesis is a significant advantage, allowing for the preparation of SiR dyes tailored for specific applications. nih.govnih.gov

| Intermediate | Key Features | Synthetic Advantage |

| bis(2-bromophenyl)silane | Precursor to organometallic reagents | Enables efficient construction of the Si-xanthene core researchgate.net |

| bis-aryllanthanum reagents | Highly nucleophilic, good functional group tolerance | Improved yields and compatibility with sensitive substrates nih.govnih.gov |

| SiR-COOH | Contains a carboxylic acid group for conjugation | Allows for straightforward amide bond formation with amine-linkers chemrxiv.org |

Synthesis of Functionalized Methyl-Tetrazine Building Blocks

The tetrazine moiety is the bioorthogonal component of the probe, enabling highly specific and rapid reactions with strained alkenes. For this specific probe, a methyl-substituted and functionalized tetrazine is needed.

Traditional and Modern Approaches for Tetrazine Synthesis (e.g., Pinner, Metal-Catalyzed C-C Bond Formation)

Traditionally, 1,2,4,5-tetrazines have been synthesized using the Pinner reaction or "Pinner-like" reactions. nih.gov The classical Pinner synthesis involves the condensation of imidoesters with hydrazine (B178648), followed by oxidation to form the tetrazine ring. nih.govnih.gov While foundational, this method is often limited, especially for producing asymmetrically substituted tetrazines. nih.gov

More modern approaches have significantly improved the accessibility and diversity of tetrazine derivatives. A notable advancement is the one-pot synthesis from nitriles and hydrazine using Lewis acid transition metal catalysts, such as those based on nickel (II) and zinc (II). researchgate.netnih.goviris-biotech.deaxispharm.com This method is advantageous as it can be used to synthesize a wide range of tetrazines, including those from unactivated aliphatic nitriles, which was a significant limitation of older methods. iris-biotech.de Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, have also been employed to functionalize pre-formed tetrazine rings, further expanding the library of available tetrazine building blocks. researchgate.netbroadpharm.com

| Synthetic Method | Description | Advantages/Disadvantages |

| Pinner Synthesis | Condensation of imidoesters with hydrazine, followed by oxidation. nih.govnih.gov | Traditional method; can be challenging for unsymmetrical tetrazines. nih.gov |

| Metal-Catalyzed Synthesis | One-pot reaction of nitriles and hydrazine with Ni(II) or Zn(II) catalysts. researchgate.netnih.goviris-biotech.de | High yields, broader substrate scope, including aliphatic nitriles. iris-biotech.de |

| Cross-Coupling Reactions | Functionalization of existing tetrazine rings via Suzuki, Heck, etc. researchgate.netbroadpharm.com | Allows for late-stage diversification of tetrazine structures. |

Specific Routes to Methyl-Substituted Tetrazine Derivatives

The synthesis of asymmetrically substituted tetrazines, such as those containing a methyl group on one side and a functional handle for conjugation on the other, is crucial for building the desired probe. Metal-catalyzed methods can be adapted to produce methyl-terminated tetrazines by using acetonitrile (B52724) as one of the nitrile precursors. researchgate.net For instance, the reaction of acetonitrile with an aromatic nitrile in the presence of a nickel or zinc catalyst can yield a 3-methyl-6-aryl-1,2,4,5-tetrazine. researchgate.net

To create a building block suitable for conjugation, the second nitrile precursor would need to contain a protected functional group or a group that can be easily converted into one. For example, a nitrile containing a terminal alkyne or a protected amine could be used. This would result in a methyl-tetrazine with a reactive group ready to be linked to the PEG spacer. The development of these specific routes has been instrumental in advancing tetrazine bioorthogonal chemistry. broadpharm.com

Preparation of PEGylated Intermediates (e.g., PEG4-amine, PEG4-alkyne)

Polyethylene (B3416737) glycol (PEG) linkers are incorporated into fluorescent probes to improve their water solubility, reduce non-specific binding, and optimize pharmacokinetic properties. For this compound, a short, monodisperse PEG linker with four ethylene (B1197577) glycol units (PEG4) is used. These linkers need to be bifunctional, with one end designed to react with the SiR core and the other with the methyl-tetrazine moiety.

Commonly used intermediates include PEG4-amine and PEG4-alkyne. These can be synthesized through stepwise methods to ensure a defined length, which is crucial for reproducibility. For example, Amino-PEG4-C2-amine provides two amine groups for potential conjugation strategies. broadpharm.com Alternatively, heterobifunctional linkers like Alkyne-PEG4-amine are highly valuable. These molecules possess an alkyne group for click chemistry reactions and an amine group for amide bond formation, offering versatile options for the final assembly of the probe. The synthesis of these linkers is well-established, and many are commercially available. broadpharm.com

Convergent Synthesis of this compound via Modular Assembly

The final stage in producing this compound is the convergent assembly of the three synthesized modules. This involves a series of coupling reactions to link the SiR core to the PEG4 spacer, and the PEG4 spacer to the methyl-tetrazine.

Coupling Reactions for SiR-PEG4 Linker Formation

The specific coupling chemistry used depends on the functional groups present on the individual modules. A highly efficient and common strategy involves forming a stable amide bond. In this scenario, the carboxylic acid group of a SiR-COOH derivative is activated and then reacted with the primary amine of a pre-formed Me-tetrazine-PEG4-amine intermediate.

The synthesis would proceed as follows:

Preparation of Me-tetrazine-PEG4-amine: The functionalized methyl-tetrazine (e.g., a methyl-tetrazine with a carboxylic acid) is first coupled to a bifunctional PEG linker like Amino-PEG4-C2-amine. This is typically achieved using standard peptide coupling reagents such as HATU or EDC/NHS to form an amide bond.

Final Amide Coupling: The resulting Me-tetrazine-PEG4-amine is then reacted with SiR-COOH. The carboxylic acid on the SiR dye is activated, often with reagents like EDC and NHS, to form an NHS ester. This activated ester then readily reacts with the terminal amine of the Me-tetrazine-PEG4-amine linker to form the final, stable this compound conjugate. nih.gov This reaction is typically carried out in an organic solvent like DMF or DMSO.

This modular approach, relying on robust and well-characterized reactions like amide bond formation, allows for the efficient and reliable synthesis of the complex this compound probe. nih.gov

Ligation of PEG4-Modified SiR with Methyl-Tetrazine Moieties

The crucial step in the synthesis of this compound is the covalent linkage of the PEGylated silicon-rhodamine fluorophore to the methyl-tetrazine reactive group. This ligation is typically achieved through a condensation reaction between an amine-functionalized SiR-PEG4 intermediate and an activated methyl-tetrazine derivative.

A common synthetic route involves the initial preparation of an amine-terminated SiR-PEG4 molecule. This intermediate is then reacted with a methyl-tetrazine moiety that has been activated, for example, as an N-hydroxysuccinimidyl (NHS) ester. The primary amine on the PEG linker nucleophilically attacks the activated carboxyl group of the tetrazine-NHS ester, forming a stable amide bond and yielding the final this compound product. axispharm.com The use of a PEG4 linker in this synthesis enhances the water solubility and biocompatibility of the final probe, which is advantageous for biological applications. sciex.com

The reaction is typically carried out in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid generated during the reaction. The reaction progress is monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Analytical Characterization of Synthetic Intermediates and the Final Probe

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthetic intermediates and the final this compound probe. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-performance liquid chromatography (HPLC) is utilized to assess the purity of the synthesized compounds. The retention time of the product peak provides a measure of its polarity and can be used to monitor the progress of the reaction and the effectiveness of purification steps.

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of the intermediates and the final product. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition of the molecule. For PEGylated compounds, mass spectrometry can reveal the distribution of PEG chain lengths. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is used to elucidate the detailed chemical structure of the molecule. The chemical shifts, integration of proton signals, and coupling patterns provide information about the arrangement of atoms and the successful formation of the desired bonds. youtube.comjackwestin.com For instance, the appearance of characteristic signals for the methyl group on the tetrazine ring and the protons of the SiR core and PEG linker in the 1H NMR spectrum would confirm the successful synthesis of this compound.

The following tables summarize the expected analytical data for the final product and a key intermediate.

Table 1: Analytical Data for this compound

| Analytical Technique | Expected Results |

| HPLC | Single major peak indicating high purity (>95%) |

| HRMS (ESI+) | Calculated m/z for C46H55N7O8Si [M+H]+, observed value matching the calculated value within a narrow mass tolerance. |

| 1H NMR | Characteristic peaks corresponding to the aromatic protons of the SiR core, the methylene (B1212753) protons of the PEG4 linker, and the methyl protons of the tetrazine ring. |

| 13C NMR | Resonances corresponding to the carbon atoms of the SiR fluorophore, the PEG linker, and the tetrazine moiety. |

Table 2: Analytical Data for a Representative Intermediate: SiR-PEG4-NH2

| Analytical Technique | Expected Results |

| HPLC | Single major peak indicating high purity (>95%) |

| HRMS (ESI+) | Calculated m/z for the corresponding molecular formula [M+H]+, with the observed value confirming the structure. |

| 1H NMR | Signals for the SiR core and the PEG4 linker, with the absence of the methyl-tetrazine signals and the presence of signals corresponding to the terminal amine group. |

Bioorthogonal Reactivity and Kinetic Performance of Sir Peg4 Me Tetrazine

Fundamental Principles of Inverse Electron-Demand Diels-Alder (iEDDA) Ligation with SiR-PEG4-Me-tetrazine

The core of this compound's bioorthogonal reactivity lies in the inverse electron-demand Diels-Alder (iEDDA) reaction. rsc.orgrsc.org In this type of cycloaddition, the electron-poor tetrazine ring of this compound acts as the diene, reacting with an electron-rich dienophile. nih.govnih.gov The reaction is driven by the favorable orbital overlap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the tetrazine. nih.gov A key feature of the iEDDA reaction is its catalyst-free nature, allowing it to proceed efficiently under physiological conditions without the need for potentially toxic metal catalysts. iris-biotech.deumassmed.edu The presence of a methyl group on the tetrazine ring provides a balance of high stability in aqueous media and rapid reaction kinetics. iris-biotech.de The PEG4 (polyethylene glycol) spacer enhances the compound's solubility in aqueous environments and minimizes steric hindrance during conjugation. interchim.fr

Reaction with Strained Alkenes: Trans-Cyclooctene (B1233481) (TCO) Derivatives

The reaction between tetrazines and strained trans-cyclooctene (TCO) derivatives is one of the fastest bioorthogonal reactions known. nih.govresearchgate.netrsc.org The high ring strain of the TCO molecule significantly raises the energy of its HOMO, leading to a smaller HOMO-LUMO gap with the tetrazine and thus accelerating the reaction. tcichemicals.com The ligation of this compound with a TCO-modified molecule is highly specific and forms a stable dihydropyridazine (B8628806) product after the elimination of a nitrogen molecule. interchim.fr This reaction is exceptionally rapid, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making it ideal for applications where the target molecules are present at low concentrations. researchgate.net The kinetics are so favorable that these reactions can be completed in minutes at micromolar concentrations. interchim.fr

Reaction with Strained Alkynes: Bicyclononyne (BCN) and Cyclopropene Derivatives

This compound also readily reacts with strained alkynes such as bicyclononyne (BCN). The iEDDA reaction with BCN is also very fast and has been successfully used for various bioconjugation applications, including the formation of hydrogels and the activation of photocages. nih.gov While generally slower than the reaction with TCO, the ligation with BCN still boasts impressive kinetics, with rate constants that are orders of magnitude higher than many other bioorthogonal reactions. nih.gov The reaction rate can be influenced by the substituents on the tetrazine ring; for instance, electron-withdrawing groups on the tetrazine can increase the reaction rate with BCN. nih.gov Cyclopropene derivatives, another class of strained dienophiles, also react with tetrazines via the iEDDA mechanism and have been utilized for cellular RNA imaging. nih.gov

Reaction with Other Dienophiles (e.g., Norbornene)

Norbornene derivatives are another important class of dienophiles that react with tetrazines, including this compound, through the iEDDA pathway. nih.govrsc.org While the reaction with norbornene is generally slower than with TCO or BCN, it is still a highly efficient and specific conjugation method. nih.govnih.gov The reaction kinetics with norbornenes can be tuned by modifying the substituents on the tetrazine ring, allowing for a range of reactivity. nih.gov Interestingly, under certain conditions, the reaction between norbornene and tetrazine can lead to the formation of a 1:2 adduct, where one norbornene molecule reacts with two tetrazine molecules. umassmed.edu This occurs because the initial cycloadduct can undergo a retro-Diels-Alder reaction to form an olefinic intermediate that can then react with a second tetrazine. umassmed.edu

Superior Reaction Kinetics in Physiological Environments

The exceptional kinetic performance of this compound in complex biological milieu is a hallmark of its utility. rsc.orgnih.gov These reactions are characterized by their high speed and specificity even at the low concentrations typical of biological systems. rsc.orginterchim.fr

Comparative Analysis of Ligation Rates with Other Bioorthogonal Chemistries

The iEDDA reaction involving tetrazines like this compound is significantly faster than many other bioorthogonal reactions. For instance, it surpasses the kinetics of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and is orders of magnitude faster than the strain-promoted azide-alkyne cycloaddition (SPAAC) and the original Staudinger ligation. nih.govresearchgate.net The table below provides a comparative overview of the second-order rate constants for various bioorthogonal reactions.

| Bioorthogonal Reaction | Dienophile/Substrate 1 | Diene/Substrate 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| iEDDA | TCO | Methyl-tetrazine | ~10³ - 10⁶ iris-biotech.deresearchgate.net |

| iEDDA | BCN | Methyl-tetrazine | ~1 - 10² nih.gov |

| iEDDA | Norbornene | Methyl-tetrazine | ~10⁻¹ - 10¹ nih.govnih.gov |

| SPAAC | Cyclooctyne | Azide | ~10⁻³ - 1 nih.gov |

| CuAAC | Alkyne | Azide | ~10¹ - 10³ nih.gov |

| Staudinger Ligation | Phosphine | Azide | ~10⁻³ nih.gov |

Note: The rate constants are approximate and can vary based on the specific derivatives and reaction conditions.

Efficiency under Mild Aqueous and Cellular Conditions

The iEDDA ligation of this compound demonstrates remarkable efficiency under the mild conditions characteristic of living systems, such as physiological pH and temperature. umassmed.eduinterchim.frnih.gov The reaction's orthogonality ensures that it proceeds with high selectivity, without cross-reactivity with the vast array of functional groups present in a cell. rsc.org The PEG4 spacer not only aids solubility but also helps to prevent non-specific interactions and aggregation of labeled biomolecules. iris-biotech.deinterchim.fr The combination of rapid kinetics and high specificity in aqueous environments makes this compound a powerful probe for real-time imaging and tracking of biological processes within living cells and organisms. rsc.org

High Chemoselectivity and Biocompatibility of this compound Ligation

The ligation reaction involving this compound is characterized by its exceptional chemoselectivity and biocompatibility, which are foundational principles of bioorthogonal chemistry. nih.govrsc.org This class of reactions, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, occurs between the tetrazine moiety and a specific dienophile, most commonly a strained alkene like trans-cyclooctene (TCO). researchgate.netnih.gov The reaction's high chemoselectivity ensures that the tetrazine reacts exclusively with its intended partner, avoiding cross-reactivity with the vast array of functional groups present in complex biological environments, such as primary amines, thiols, and hydroxyl groups. google.com

This specificity allows for the precise labeling and tracking of biomolecules in their native settings, including within living cells and organisms. researchgate.netresearchgate.net The reaction can proceed efficiently at micromolar concentrations, typical for biological studies, and does not require catalysts that could be toxic to cells. google.comrsc.org The reagents and the resulting ligation products are generally well-tolerated, exhibiting minimal perturbation of biological systems. nih.gov The PEG4 (polyethylene glycol) linker incorporated into the this compound molecule further enhances its biocompatibility by improving aqueous solubility and pharmacokinetic properties. The silicon-rhodamine (SiR) component is a fluorophore, which becomes fluorescent upon the iEDDA reaction, enabling imaging applications. researchgate.net This combination of features makes this compound a powerful tool for in situ molecular manipulation and imaging. researchgate.net

Mechanistic Studies of the iEDDA Reaction with Methyl-Tetrazines

The reaction between this compound and a dienophile, such as a strained alkene, proceeds via an inverse-electron-demand Diels-Alder (iEDDA) mechanism. nih.gov This cycloaddition is a concerted [4+2] process where the tetrazine acts as the electron-poor diene and the alkene serves as the electron-rich dienophile. nih.govnih.gov The reaction is initiated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. nih.govrsc.org This initial cycloaddition is typically the rate-determining step and results in a highly unstable bicyclic intermediate. nih.gov This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product, which may further oxidize to a pyridazine (B1198779). researchgate.netnih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in characterizing the transition state of the iEDDA reaction involving tetrazines. The transition state is that of the initial [4+2] cycloaddition. The geometry and energy of this state are critical determinants of the reaction's kinetic performance.

The distortion/interaction model is often used to analyze the activation energy of the transition state. rsc.org This model posits that the energy barrier is a sum of two components:

Distortion Energy : The energy required to deform the tetrazine and the dienophile from their ground-state geometries into the geometries they adopt in the transition state.

Interaction Energy : The favorable energy released upon the interaction of the two distorted molecules in the transition state.

For methyl-tetrazines, the methyl group can influence the transition state. Compared to an unsubstituted H-tetrazine, the methyl group in Me-tetrazine can lead to additional distortion energies, which can slightly decrease the reaction rate. rsc.org Furthermore, steric hindrance between the tetrazine's substituents and the dienophile in the transition state can raise the activation energy and slow the reaction. nih.gov However, some studies have shown that bulky substituents can, in specific cases like reactions with isonitriles, accelerate the reaction through favorable dispersion forces in the transition state, highlighting the complexity of these interactions. nih.gov

The rate of the iEDDA reaction is highly sensitive to the electronic properties of both the tetrazine and the dienophile. According to frontier molecular orbital (FMO) theory, the reaction kinetics are governed by the energy gap between the tetrazine's LUMO and the dienophile's HOMO. nih.gov A smaller energy gap leads to a faster reaction.

For the tetrazine component, the reaction is accelerated by electron-withdrawing groups (EWGs) and decelerated by electron-donating groups (EDGs). nih.govrsc.org EWGs lower the energy of the tetrazine's LUMO, reducing the HOMO-LUMO gap and thus increasing the reaction rate. rsc.org The methyl group (-CH₃) in this compound is a weak electron-donating group. Consequently, methyl-tetrazines are generally less reactive than tetrazines bearing EWGs (like pyridyl or carboxylate groups) but more reactive than those with stronger EDGs (like methoxy (B1213986) groups). rsc.org This tunable reactivity allows for the selection of a tetrazine appropriate for a specific application, balancing reaction speed with other factors like stability. rsc.org For instance, highly reactive tetrazines with strong EWGs are often less stable in aqueous biological media. rsc.org

The following interactive table illustrates the general trend of how different substituents on the tetrazine ring affect the iEDDA reaction rate.

| Tetrazine Substituent (R) | Electronic Nature | Effect on Tetrazine LUMO Energy | Relative Reaction Rate |

| Pyridyl | Strong Electron-Withdrawing | Lowers Significantly | Very Fast |

| Carboxylate | Electron-Withdrawing | Lowers | Fast |

| Hydrogen (H) | Neutral Reference | Reference | Moderate-Fast |

| Methyl (Me) | Weak Electron-Donating | Raises Slightly | Moderate |

| Methoxy | Strong Electron-Donating | Raises Significantly | Slow |

This table represents generalized trends based on established principles of the iEDDA reaction. nih.govrsc.org

Advanced Applications of Sir Peg4 Me Tetrazine in Biological Research

Live-Cell Fluorescence Imaging and Real-Time Observation

The ability to visualize dynamic processes within living cells is crucial for understanding cellular function. SiR-PEG4-Me-tetrazine is well-suited for live-cell imaging due to the fluorogenic nature of the SiR-tetrazine reaction and its spectral properties, which minimize phototoxicity. biorxiv.orgnih.govnih.gov The reaction between the tetrazine-conjugated dye and a TCO-modified target protein allows for real-time observation of cellular components. biorxiv.orgnih.gov

A significant advantage of some tetrazine-dye conjugates is their fluorogenic character; they exhibit a substantial increase in fluorescence upon reaction with a dienophile. nih.govbiorxiv.org This "turn-on" mechanism is highly beneficial for live-cell imaging as it can reduce background fluorescence from unreacted probes, potentially eliminating the need for wash steps that can stress or damage cells. nih.govbiorxiv.orgnih.gov While not all tetrazine dyes have a high turn-on ratio, the combination of good water solubility, low nonspecific binding, and rapid click reactivity can also facilitate wash-free imaging. nih.gov The fluorescence of certain dyes is quenched by the tetrazine moiety through mechanisms like Fluorescence Resonance Energy Transfer (FRET); this quenching is relieved upon cycloaddition, causing the dye to fluoresce brightly. nih.gov This property ensures that the signal predominantly comes from the labeled target, resulting in a high signal-to-noise ratio even in complex cellular environments. nih.govresearchgate.net

Table 1: Factors Influencing Wash-Free Imaging Performance

| Feature | Contribution to Low Background | Reference |

|---|---|---|

| Fluorogenicity | Unreacted probes are "dark," minimizing background fluorescence. The signal is activated only upon binding to the target. | nih.govbiorxiv.org |

| High Water-Solubility | Reduces non-specific binding to cellular components and facilitates clearance of unbound probes. | nih.gov |

| Rapid Reaction Kinetics | Ensures efficient labeling of the target molecule before the probe can accumulate non-specifically. | nih.govresearchgate.net |

| Low Nonspecific Binding | The chemical properties of the dye and linker prevent adherence to unintended cellular structures. | nih.gov |

The far-red emission spectrum of SiR makes this compound an excellent candidate for multicolor imaging experiments. nih.gov Its distinct spectral window allows it to be used alongside other fluorophores emitting in the green, orange, or red portions of the spectrum with minimal spectral overlap. nih.govnih.gov Researchers can label different cellular structures or proteins with various fluorophores to study their colocalization and interactions simultaneously. For example, a target protein labeled with this compound can be imaged alongside another protein tagged with a green fluorescent protein (GFP) or a different organic dye like Alexa Fluor 488. nih.govnih.gov This capability is crucial for dissecting complex cellular pathways and understanding the spatial organization of the cellular machinery. nih.govpromega.com

Table 2: Example of a Multicolor Imaging Combination

| Target | Labeling Strategy | Fluorophore Class | Emission Color | Reference |

|---|---|---|---|---|

| Protein A | Bioorthogonal (TCO-tetrazine) | Silicon-Rhodamine | Far-Red | nih.gov |

| Protein B | Genetically Encoded Tag (e.g., GFP) | Fluorescent Protein | Green | nih.gov |

The bioorthogonal nature of the tetrazine-TCO reaction provides high fidelity for both intracellular and extracellular labeling. nih.govnih.gov For extracellular targets, such as the external domains of membrane receptors, the cell-impermeable nature of certain probes can be used to selectively label surface proteins. nih.gov Conversely, cell-permeable dyes like SiR-tetrazine can cross the plasma membrane to label intracellular proteins, such as cytoskeletal components or nuclear proteins, that have been genetically engineered to incorporate a TCO-bearing unnatural amino acid. nih.govbiorxiv.orgnih.gov

The specificity of this "click chemistry" reaction ensures that the fluorophore is covalently attached only to the intended target, providing a true representation of the protein's location and dynamics. frontiersin.orgnih.gov However, achieving successful intracellular labeling can be challenging, as it requires the probe to be cell-permeable and for excess, unreacted probe to be effectively washed out or be non-fluorescent to avoid high background signals. nih.gov The properties of SiR-tetrazine derivatives are advantageous in overcoming these challenges. nih.govnih.gov

Super-Resolution Microscopy with this compound

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale (~20-50 nm resolution). nih.govpromega.com The photophysical properties of SiR dyes make them particularly suitable for several super-resolution methods. nih.govnih.gov this compound allows for the specific attachment of a super-resolution-compatible fluorophore to a protein of interest, facilitating detailed structural analysis. nih.govnih.gov

STED microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to deplete fluorescence from the periphery of the excitation spot, effectively narrowing the area from which the signal is detected. nih.govnih.govpromega.com Silicon rhodamines (SiR) are among the best-performing dyes for STED, especially in live-cell applications, due to their high photostability, brightness, and compatibility with commonly used STED laser wavelengths (e.g., 775 nm). nih.gov By labeling a target protein with this compound, researchers can acquire highly detailed images of subcellular structures, such as the cytoskeleton or membrane complexes, with a resolution far beyond that of conventional confocal microscopy. nih.govnih.gov This approach has been used to resolve fine structures and observe their dynamics in living cells. researchgate.netnih.gov

Table 3: Properties of SiR Dyes for STED Microscopy

| Property | Advantage in STED | Reference |

|---|---|---|

| High Photostability | Withstands the high laser intensities required for STED without rapid bleaching. | nih.gov |

| Far-Red Emission | Reduces phototoxicity and cellular autofluorescence, improving image quality in live cells. | nih.gov |

| Large Stokes Shift | Allows for efficient stimulated emission without cross-talk between excitation and depletion lasers. | nih.gov |

| High Quantum Yield | Produces a strong fluorescence signal, leading to better image contrast and resolution. | nih.gov |

SOFI is another super-resolution technique that achieves higher resolution by analyzing the temporal fluctuations of fluorophores. It relies on the statistical analysis of "blinking" dyes—those that randomly switch between fluorescent "on" and "off" states. researchgate.net The photophysical characteristics of certain SiR dyes can be harnessed for SOFI applications. By calculating higher-order statistical correlations from a time-series of images, SOFI can generate images with improved resolution and contrast. researchgate.net The use of this compound to label specific targets allows for the application of SOFI to visualize the dynamics of structures like mitochondria with enhanced spatial detail in living cells. researchgate.net

Integration with Single-Molecule Localization Microscopy (SMLM) and Structured Illumination Microscopy (SIM)

The fluorogenic probe this compound is exceptionally well-suited for advanced super-resolution microscopy techniques, including Single-Molecule Localization Microscopy (SMLM) and Structured Illumination Microscopy (SIM). Its utility in these methods stems from a combination of advantageous properties inherent to the silicon-rhodamine (SiR) core and the tetrazine moiety. The key features include far-red excitation and emission profiles, high photostability, a large extinction coefficient, and cell permeability. spirochrome.com

A critical characteristic of SiR-tetrazine derivatives for these applications is their fluorogenic nature. spirochrome.comresearchgate.net The tetrazine group effectively quenches the fluorescence of the SiR dye. researchgate.net Upon the rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with a dienophile, such as a trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN) group attached to a target molecule, this quenching is relieved, leading to a substantial increase in fluorescence intensity. researchgate.netnih.gov This "turn-on" mechanism is highly beneficial for super-resolution imaging as it dramatically increases the signal-to-noise ratio, allowing for the clear visualization of labeled structures with minimal background from unreacted probes. researchgate.netnih.gov This is crucial for SMLM techniques like STORM (Stochastic Optical Reconstruction Microscopy), which rely on detecting individual, well-separated fluorophores, and for SIM, which requires high-contrast images to computationally reconstruct a super-resolved image. spirochrome.comacs.org The combination of these properties enables the high-density, specific labeling required to resolve subcellular ultrastructures with nanoscale precision. acs.orgnih.gov

Site-Specific Biomolecule Labeling and Functionalization

Genetic Code Expansion for Unnatural Amino Acid (UAA) Tagging in Proteins

This compound is a premier labeling agent for proteins that have been site-specifically modified using genetic code expansion (GCE). spirochrome.com This powerful technique enables the incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functional groups into a protein of interest at any desired position. researchgate.netnih.gov The process involves engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair to recognize a stop codon (typically the amber codon, TAG) and insert a UAA instead of terminating translation. researchgate.net

For labeling with this compound, UAAs containing a strained dienophile, such as trans-cyclooctene-lysine (TCOK) or bicyclo[6.1.0]nonyne-lysine (BCNK), are incorporated into the target protein. acs.orgnih.gov Once the UAA-tagged protein is expressed in cells, the cell-permeable this compound probe is introduced. spirochrome.com The methyl-tetrazine group on the probe then reacts specifically and rapidly with the TCO or BCN handle on the protein through the iEDDA click reaction. spirochrome.comresearchgate.net This results in the covalent attachment of the SiR fluorophore to a precise, genetically defined location on the protein. The hydrophilic PEG4 linker enhances the solubility of the probe and provides a flexible spacer between the fluorophore and the protein, minimizing potential steric hindrance or quenching effects.

High-Precision Labeling of Target Proteins (e.g., Actin, Tubulin)

The GCE and SiR-tetrazine labeling strategy has been successfully employed for the high-precision visualization of crucial cytoskeletal proteins like actin and tubulin. Researchers have demonstrated the efficient production of β-actin and vimentin (B1176767) containing a BCNK unnatural amino acid at specific sites. acs.orgnih.gov Following the incorporation of the UAA, a membrane-permeable SiR-tetrazine conjugate was used to selectively label these proteins in living cells, creating densely functionalized cytoskeletal networks. acs.orgnih.gov

This approach overcomes many limitations of traditional labeling methods, such as the overexpression of fluorescent protein fusions (e.g., GFP-actin), which can lead to steric hindrance and functional perturbations. cytoskeleton.com The small size of the this compound probe and the specificity of the click reaction ensure that the native protein structure and function are minimally disturbed. For example, STORM imaging of actin filaments labeled using this method revealed fine structural details, including nuclear actin filaments and the separation between adjacent filaments, with a resolution unachievable by conventional microscopy. acs.org Similarly, tubulin dynamics and microtubule structures can be studied in live cells by incorporating a UAA into the tubulin protein and subsequently labeling it with a SiR-tetrazine probe. nih.gov

Table 1: Research Findings on Site-Specific Protein Labeling with SiR-Tetrazine

| Target Protein | UAA Incorporated | Microscopy Technique | Key Finding | Reference |

|---|---|---|---|---|

| β-Actin | Bicyclo[6.1.0]nonyne-lysine (BCNK) | STORM | Enabled dense, site-specific labeling, revealing ultrastructural details of actin filaments in living cells, including nuclear actin. | acs.org |

| Vimentin | Bicyclo[6.1.0]nonyne-lysine (BCNK) | STORM | Achieved selective fluorescent labeling of vimentin intermediate filaments for sub-diffraction imaging. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Bicyclo[6.1.0]nonyne-lysine (BCNK) | STED, SIM, STORM | Demonstrated specific labeling of a cell-surface receptor, enabling super-resolution imaging of its membrane distribution. | acs.org |

| Microtubule-associated protein (EMTB) | trans-cyclooctene-lysine (TCO*-Lys) | Confocal, SIM | Allowed for live-cell labeling and imaging of microtubule dynamics with high signal-to-noise. | nih.gov |

Investigation of Protein Dynamics and Localization

By attaching a bright and photostable fluorophore like SiR to a specific protein, researchers can track its movement and determine its precise location within the complex cellular environment. The ability to perform this labeling in living cells is paramount. cytoskeleton.com The combination of GCE with this compound labeling allows for the investigation of dynamic processes such as the assembly and disassembly of the actin cytoskeleton during cell migration, the trafficking of membrane receptors, or the rapid reorganization of microtubules during cell division. nih.govcytoskeleton.com

The far-red spectral properties of the SiR fluorophore are particularly advantageous for live-cell imaging, as they minimize phototoxicity and cellular autofluorescence, which are often problematic with shorter wavelength fluorophores. cytoskeleton.comcytoskeleton.com The high signal-to-noise ratio afforded by the fluorogenic nature of the probe enables long-term time-lapse imaging to capture protein dynamics over extended periods without significant photobleaching. synentec.com When combined with super-resolution techniques like SIM or SMLM, this labeling strategy provides unprecedented spatiotemporal resolution to visualize molecular events in real time. nih.gov

Conjugation to Other Biopolymers (e.g., Nucleic Acids, Sugars, Lipids)

While the predominant use of this compound is in protein labeling via GCE, the underlying tetrazine-dienophile bioorthogonal chemistry is a versatile tool applicable to other classes of biomolecules. nih.gov Any biopolymer, including nucleic acids, sugars (glycans), or lipids, can be labeled with this compound, provided it is first functionalized with a suitable dienophile like TCO or BCN.

For instance, metabolic labeling strategies can be used to incorporate dienophile-modified precursors into cellular components. A TCO-functionalized phospholipid could be incorporated into cell membranes, followed by the addition of this compound to visualize lipid distribution and trafficking. nih.gov Similarly, modified nucleosides or sugars bearing bioorthogonal handles can be fed to cells and incorporated into DNA, RNA, or glycans, rendering them available for subsequent fluorescent labeling. This modularity allows the powerful imaging properties of this compound to be extended beyond the proteome, enabling the study of a wide array of biological structures and processes. spirochrome.comnih.gov

Development of Antibody-Drug Conjugates (ADCs) utilizing Tetrazine Linkers

Tetrazine linkers are at the forefront of next-generation antibody-drug conjugate (ADC) design, particularly in strategies involving "click-to-release" mechanisms. nih.gov In this approach, an antibody is conjugated to a cytotoxic drug via a linker containing a dienophile, such as TCO. This ADC is administered and accumulates at a target tissue, for example, a tumor expressing a specific antigen. Following clearance of the ADC from circulation, a non-toxic tetrazine-based activator molecule is administered. This activator travels to the tumor and reacts with the TCO group on the ADC linker, triggering a cleavage reaction that releases the potent drug payload directly at the site of action. This method enhances the therapeutic window by minimizing off-target toxicity.

In this context, while this compound itself is a fluorescent probe and not a therapeutic agent, it represents the class of tetrazine reagents used in these advanced bioconjugation strategies. Fluorescent tetrazine probes can be invaluable for the development and evaluation of such ADC systems. nih.gov For instance, a fluorescently-labeled ADC, created using a probe like this compound, can be used in preclinical imaging studies to confirm tumor targeting, quantify receptor binding, and assess the biodistribution of the antibody component before committing to therapy with the cytotoxic version. nih.govnih.gov This provides a powerful diagnostic and research tool to optimize ADC design and predict therapeutic efficacy.

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name / Description |

|---|---|

| This compound | A silicon-rhodamine (SiR) fluorophore conjugated via a 4-unit polyethylene (B3416737) glycol (PEG4) linker to a methyl-tetrazine moiety. |

| SMLM | Single-Molecule Localization Microscopy |

| SIM | Structured Illumination Microscopy |

| STORM | Stochastic Optical Reconstruction Microscopy |

| UAA | Unnatural Amino Acid |

| GCE | Genetic Code Expansion |

| TCO | trans-cyclooctene |

| BCN | Bicyclononyne / Bicyclo[6.1.0]nonyne |

| TCOK | trans-cyclooctene-lysine |

| BCNK | Bicyclo[6.1.0]nonyne-lysine |

| ADC | Antibody-Drug Conjugate |

| EGFR | Epidermal Growth Factor Receptor |

| GFP | Green Fluorescent Protein |

| PEG4 | Tetraethylene glycol |

Dynamic Monitoring of Biological Processes

The inherent properties of this compound make it an exceptional probe for the dynamic monitoring of biomolecules in their native environments. The SiR dye is a far-red fluorophore, which minimizes background autofluorescence from biological samples and allows for deeper tissue penetration. The tetrazine group facilitates a highly specific and rapid reaction with a dienophile, such as a strained trans-cyclooctene (TCO). This reaction, known as an inverse electron demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of bioorthogonal chemistry, occurring efficiently within complex biological systems without interfering with native biochemical processes. conju-probe.comconju-probe.comnih.gov

Researchers can genetically or chemically tag a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) with a TCO group. nih.gov Upon introduction of this compound, the tetrazine moiety rapidly and selectively "clicks" with the TCO-tagged biomolecule. conju-probe.comresearchgate.net This ligation is often fluorogenic, meaning the fluorescence of the SiR dye is significantly enhanced upon reaction, which reduces background noise from unreacted probes and allows for real-time imaging with a high signal-to-noise ratio. nih.gov This "off-on" switching mechanism is critical for tracking the movement and interactions of specific molecules in living cells and organisms without the need for wash-out steps. nih.gov

Key Research Findings in Dynamic Monitoring:

| Application | Biomolecule Tagged | Key Finding |

| Live-Cell Imaging | Cellular and viral DNA | Metabolic incorporation of a dienophile-modified nucleoside triphosphate allowed for subsequent labeling with a tetrazine-dye conjugate, enabling the visualization of newly synthesized DNA in living cells. researchgate.net |

| Nucleic Acid Tracking | RNA and DNA | Nucleoside analogs were used to modify nucleic acids during cell division, facilitating tumor tissue imaging in living mice through tetrazine ligation. nih.gov |

| GPCR Labeling | Class B G Protein-Coupled Receptors (GPCRs) | A strained alkene was genetically encoded into the extracellular loop of a GPCR, allowing for bioorthogonal labeling with a tetrazine-fluorophore and enabling studies of receptor dynamics in live cells. acs.org |

The hydrophilic PEG4 linker enhances the solubility of the compound in aqueous biological environments, preventing aggregation and ensuring its availability for the bioorthogonal reaction. conju-probe.comconju-probe.com These features collectively enable the precise tracking of biological processes, such as protein trafficking, receptor internalization, and DNA synthesis, as they occur in real-time. nih.govresearchgate.netacs.org

Bioorthogonal Cleavage and Controlled Release Applications

Beyond imaging, tetrazine ligation chemistry has been ingeniously adapted for "click-to-release" applications. acs.orgchemrxiv.org This strategy allows for the controlled liberation of therapeutic agents or bioactive molecules at specific sites within a biological system. The principle involves "caging" a molecule with a linker that is cleaved upon reaction with a tetrazine.

Principles of Tetrazine-Triggered Disassembly of Conjugates

The disassembly process is initiated by the same IEDDA reaction used for labeling. nih.gov However, in this context, the dienophile (often a strained trans-cyclooctene or TCO) is designed as a cleavable linker holding a cargo molecule. nih.gov

The fundamental mechanism proceeds as follows:

IEDDA Cycloaddition : The tetrazine reacts with the TCO linker, rapidly forming a 4,5-dihydropyridazine intermediate and eliminating a molecule of nitrogen (N₂). nih.gov

Tautomerization : The initial dihydropyridazine (B8628806) adduct is unstable and undergoes tautomerization (a rearrangement of protons and double bonds) to a more stable isomeric form, such as a 1,4-dihydropyridazine. nih.gov

Self-Immolative Elimination : This tautomerization triggers a spontaneous electronic cascade within the linker, leading to its fragmentation. nih.govnih.gov This "self-immolative" step results in the release of the cargo molecule and the formation of inert byproducts. acs.orgnih.gov

The efficiency and rate of this release can be fine-tuned by modifying the chemical structure of both the tetrazine and the TCO linker. acs.orgnih.gov For instance, installing specific substituents on the tetrazine can influence the tautomerization equilibrium and accelerate the final elimination step. acs.org This chemical control is essential for designing effective and predictable release systems.

Alternatively, the roles can be reversed, where the molecule of interest is linked to a tetrazine via a cleavable carbamate (B1207046). chemrxiv.orgchemrxiv.org In this setup, a TCO molecule acts as the trigger. The reaction proceeds through a similar IEDDA cycloaddition and tautomerization, culminating in the 1,4-elimination of the carbamate and the release of the active molecule. chemrxiv.orgchemrxiv.org This reversed system can offer significantly faster release kinetics. chemrxiv.org

Spatiotemporal Control over Molecular Function in Living Systems

Achieving spatiotemporal control—the ability to dictate precisely where and when a molecular event occurs—is a major goal in chemical biology. acs.orgnih.gov Tetrazine-based bioorthogonal cleavage provides a powerful framework for this level of control.

Spatial Control is typically achieved by targeting the release mechanism to a specific location, such as a particular tissue or cell type. This can be accomplished by conjugating one of the reactive partners (e.g., the caged drug) to a targeting ligand, like an antibody that recognizes a tumor-specific antigen. chemrxiv.org The release of the active drug then occurs preferentially at the tumor site upon administration of the tetrazine trigger.

Temporal Control can be introduced using external triggers, with light being a particularly effective and non-invasive stimulus. biorxiv.orgbiorxiv.orgnih.gov In this advanced strategy, a "photocaged" dihydrotetrazine is used. This precursor molecule is stable and unreactive until it is exposed to light of a specific wavelength (often non-toxic visible light). biorxiv.orgnih.gov Irradiation removes the caging group, instantly generating the reactive tetrazine at a precise time and location defined by the light source. biorxiv.orgbiorxiv.org This light-activated tetrazine can then participate in a click-to-release reaction, allowing for the liberation of a drug or bioactive compound with high spatial and temporal precision, even down to the single-cell level. biorxiv.orgbiorxiv.orgnih.gov

This combination of bioorthogonal chemistry with external triggers enables researchers to activate or deactivate molecular functions in living systems on demand, opening new avenues for precision therapeutics and for studying complex, dynamic biological pathways. nih.govbiorxiv.org

Photophysical Characteristics and Performance Evaluation of Sir Peg4 Me Tetrazine

Spectroscopic Analysis of Absorption and Emission Properties in Biological Milieu

The spectroscopic characteristics of SiR-PEG4-Me-tetrazine are defined by its silicon-rhodamine core. In its unreacted state, the tetrazine group partially quenches the fluorophore. researchgate.net Upon successful ligation with a dienophile, such as trans-cyclooctene (B1233481) (TCO), the quenching is relieved, and the probe exhibits strong absorption and emission in the far-red region of the spectrum. spirochrome.comresearchgate.net

The probe's fluorescence is also highly sensitive to the polarity of its environment. researchgate.net In non-polar environments, it exists in a non-fluorescent, closed spirolactone form. However, in the polar, aqueous milieu typical of biological systems, it transitions to an open, zwitterionic form which is fluorescent. researchgate.net This dual mechanism of fluorogenicity—requiring both bioorthogonal reaction and a polar environment—ensures that signals are specific to covalently labeled targets on protein surfaces, significantly enhancing the signal-to-noise ratio. researchgate.net

The absorption and emission maxima of the reacted this compound are well-suited for biological imaging, falling within the "optical window" where cellular autofluorescence is low. rsc.org

Table 1: Spectroscopic Properties of SiR-Ligation Product

| Parameter | Wavelength (nm) | Reference |

|---|---|---|

| Absorption Maximum (λabs) | 652 | spirochrome.com |

| Emission Maximum (λem) | 674 | spirochrome.com |

Fluorescence Quantum Yield and Brightness Determination Pre- and Post-Ligation

A key feature of this compound is its fluorogenic character, meaning its fluorescence intensity increases dramatically upon reaction. spirochrome.com Before ligation, the tetrazine moiety acts as an efficient quencher of the SiR fluorophore's excited state through mechanisms such as photoinduced electron transfer (PET) or through-bond energy transfer (TBET). researchgate.netresearchgate.net This keeps the probe in a "dark" state, minimizing background from unbound molecules.

The bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction with a dienophile like TCO is irreversible and converts the tetrazine into a non-quenching dihydropyridazine (B8628806). broadpharm.comnih.gov This conversion eliminates the quenching pathway, causing a significant "turn-on" of fluorescence and a substantial increase in the fluorescence quantum yield (Φ). researchgate.netnih.gov Brightness, a product of the molar extinction coefficient (ε) and the quantum yield, is therefore markedly enhanced post-ligation. Studies on various tetrazine-dye conjugates have demonstrated fluorescence enhancements of over 100-fold upon reaction. nih.gov This high turn-on ratio is critical for achieving high-contrast imaging with a low background signal. researchgate.net

Table 2: Comparative Fluorescence Properties of this compound

| State | Fluorescence Quantum Yield (Φ) | Relative Brightness | Description | Reference |

|---|---|---|---|---|

| Pre-ligation (Unreacted) | Low | Low | The tetrazine moiety quenches the SiR fluorophore. | researchgate.netresearchgate.net |

| Post-ligation (Reacted with TCO) | High | High | The bioorthogonal reaction removes the quencher, leading to a strong fluorescence signal. | researchgate.netnih.gov |

Assessment of Photostability and Resistance to Photobleaching in Imaging Experiments

High photostability is a critical requirement for fluorescent probes, particularly in advanced imaging applications like super-resolution microscopy (SRM) and time-lapse live-cell imaging, which often involve high-intensity laser illumination and prolonged acquisition times. nih.gov SiR-based fluorophores, including SiR-tetrazine, are recognized for their excellent photostability and resistance to photobleaching. rsc.orgspirochrome.com This robustness allows for the collection of more photons from a single molecule before it is irreversibly destroyed, leading to higher resolution and better signal-to-noise ratios in imaging experiments. nih.gov The inherent photostability of the SiR core makes this compound a reliable probe for demanding imaging protocols that aim to resolve subcellular structures with high fidelity. spirochrome.comscilit.com

Kinetic Analysis of Fluorogenic Response upon Bioorthogonal Reaction

The fluorogenic response of this compound is triggered by the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry. researchgate.net This reaction, occurring between the tetrazine and a strained dienophile like trans-cyclooctene (TCO), is prized for its exceptionally fast reaction kinetics. iris-biotech.dersc.org The speed of this ligation is a major advantage for in vivo studies, as it allows for efficient labeling of target biomolecules at very low, and therefore biocompatible, concentrations. researchgate.netfrontiersin.org

The reaction between tetrazines and TCO is among the fastest bioorthogonal reactions known, with second-order rate constants (k₂) reported to reach up to 10⁶ M⁻¹s⁻¹. broadpharm.comnih.gov The methyl-substituted tetrazine (Me-tetrazine) used in this probe offers a good balance between high stability in aqueous biological media and rapid reaction kinetics. iris-biotech.de This ensures that the fluorescence turn-on is both rapid and specific to the intended target, a crucial factor for real-time tracking of biological processes. researchgate.net

Table 3: Kinetic Parameters of the Tetrazine-TCO IEDDA Reaction

| Reaction | Second-Order Rate Constant (k₂) | Key Features | Reference |

|---|---|---|---|

| Tetrazine + trans-cyclooctene (TCO) | Up to 1 x 10⁶ M⁻¹s⁻¹ | Extremely fast, bioorthogonal, catalyst-free, and irreversible. | broadpharm.comnih.gov |

Spectral Compatibility with Genetically Encoded Fluorescent Proteins (e.g., GFP, m-Cherry)

A significant advantage of this compound is its operation within the far-red/near-infrared spectral window, which makes it highly compatible with common genetically encoded fluorescent proteins (FPs) for multicolor imaging experiments. rsc.org FPs like Green Fluorescent Protein (GFP) and mCherry fluoresce at shorter wavelengths.

The large spectral separation between the SiR probe and FPs like EGFP and mCherry minimizes spectral bleed-through, where the emission from one fluorophore is detected in the channel of another. nih.gov This orthogonality allows for the simultaneous and unambiguous visualization of multiple targets within the same cell. For instance, a protein tagged with GFP can be imaged alongside a different protein labeled with this compound with minimal interference. Furthermore, cellular autofluorescence is significantly lower in the far-red region, which further improves the signal-to-noise ratio for the SiR channel. nih.gov

Table 4: Spectral Comparison of SiR-Ligation Product and Common Fluorescent Proteins

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region | Reference |

|---|---|---|---|---|

| SiR (post-ligation) | ~652 | ~674 | Far-Red / NIR | spirochrome.com |

| EGFP (Enhanced Green Fluorescent Protein) | ~488 | ~507 | Green | nih.govnih.gov |

| mCherry | ~587 | ~610 | Red | nih.govnih.gov |

Future Perspectives and Emerging Research Directions for Sir Peg4 Me Tetrazine

Innovations in SiR-Tetrazine Probe Design and Synthesis

The performance of SiR-tetrazine probes is intrinsically linked to their molecular architecture. Future advancements will heavily rely on novel design and synthesis strategies to enhance their reactivity, stability, and fluorogenicity.

A primary challenge in tetrazine probe development is the inverse relationship between reaction kinetics and physiological stability; highly reactive tetrazines tend to be less stable in biological environments. nih.gov To address this, new scaffolds are being explored. For instance, the development of triazolyl-tetrazines , synthesized via a copper-catalyzed click reaction between ethynyl-tetrazines and azides, offers a modular approach to create probes with both high stability and reactivity. nih.gov This strategy simplifies the synthesis of functionalized tetrazines, making these advanced probes more accessible. nih.gov

Another area of innovation focuses on optimizing the fluorogenic properties of the probes. The efficiency of fluorescence quenching in the unbound state is crucial for achieving a high signal-to-noise ratio. Design strategies that minimize the distance between the SiR fluorophore and the tetrazine quencher are paramount. This includes the synthesis of regioisomers where the tetrazine is placed at the ortho position of the phenyl ring on the xanthene core, which has been shown to provide superior quenching efficiency compared to meta or para positions. mdpi.com Mild, organocatalytic methods are also being developed to facilitate the gram-scale synthesis of these precisely structured unsymmetrical tetrazines. mdpi.com

Furthermore, researchers are repurposing the role of the tetrazine moiety itself. Instead of solely acting as a quencher, novel designs utilize a "click-to-release" mechanism where the inverse electron-demand Diels-Alder (iEDDA) reaction liberates a pro-fluorescent precursor. researchgate.net This redefinition of the tetrazine's function could overcome the quenching limitations often seen with red and near-infrared (NIR) fluorophores. researchgate.net

Key Synthetic and Design Innovations:

| Innovation | Advantage | Reference |

|---|---|---|

| Triazolyl-tetrazine Scaffolds | Balances high reactivity with physiological stability; modular synthesis. | nih.gov |

| Ortho-positioning of Tetrazine | Maximizes quenching efficiency for a high fluorescence turn-on. | mdpi.com |

| Organocatalytic Synthesis | Enables scalable production of unsymmetrical tetrazines under mild conditions. | mdpi.com |

Advancing Live-Cell and In Vivo Imaging Methodologies

SiR-tetrazine probes are integral to the advancement of live-cell and whole-organism imaging. Their compatibility with super-resolution techniques like Stimulated Emission Depletion (STED) microscopy allows for visualization of subcellular structures with nanoscale resolution. nih.govcytoskeleton.com Future work will focus on pushing the boundaries of long-term, multi-color, and deep-tissue imaging.

The exceptional brightness and photostability of SiR derivatives are ideal for time-lapse STED imaging, enabling researchers to track dynamic processes over extended periods with minimal phototoxicity. cytoskeleton.com The development of tetrazine probes with mutually orthogonal reactivity will permit advanced multiplex imaging, where multiple cellular targets can be labeled and visualized simultaneously. nih.gov

For in vivo applications, the fluorogenic nature of SiR-tetrazine is a significant advantage, as it minimizes background fluorescence from unbound probes, a critical issue in complex biological environments where washout steps are not feasible. nih.gov This has facilitated NIR fluorescence imaging of metabolic changes and cancer-associated proteins in living organisms. nih.gov Looking forward, the application of SiR-tetrazine in pretargeted imaging for Positron Emission Tomography (PET) is a rapidly developing area. nih.govnih.gov By labeling a target with a dienophile and then administering a radiolabeled tetrazine probe (e.g., with ¹⁸F), this strategy combines the high sensitivity of PET with the high specificity of bioorthogonal ligation. nih.gov

Integration with Advanced Biosensing Platforms

The utility of SiR-PEG4-Me-tetrazine extends beyond conventional imaging. Its "off-to-on" switching capability upon reaction makes it a highly sensitive biosensor. cytoskeleton.com The integration of these probes into more complex biosensing platforms is a promising future direction. While imaging itself is a form of biosensing, future work may involve coupling SiR-tetrazine chemistry to other sensing modalities.

The core principle of fluorogenic activation can be adapted for various analytical techniques. For instance, the high-contrast signal generation could be measured using plate readers for high-throughput screening assays or integrated with lab-on-a-chip devices for microfluidic-based diagnostics. The selective reactivity of the tetrazine ligation allows for precise detection of target molecules in complex biological samples, such as cell lysates or patient-derived fluids. nih.gov These applications are part of a broader trend to develop versatile bioorthogonal tools for disease diagnosis and therapeutic monitoring. nih.govrsc.org

Computational and Theoretical Insights into Probe-Target Interactions

The rational design of next-generation SiR-tetrazine probes is increasingly driven by computational and theoretical chemistry. nih.gov These approaches provide invaluable insights into the mechanisms governing reactivity and fluorescence, guiding the synthesis of probes with superior performance.

Density Functional Theory (DFT) calculations, for example, have been used to predict the proximity of the fluorophore and quencher in different regioisomers, correlating molecular structure with quenching efficiency. mdpi.com The distortion/interaction model is another powerful computational tool used to screen tetrazine derivatives, identifying structural features that enhance reactivity with dienophiles while maintaining stability against undesired side reactions. rsc.orgnih.gov